4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-phenylmethoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-8-6-17(7-9-18)15-25-20-12-10-19(11-13-20)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJJHRBBDVCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid typically involves the reaction of appropriate phenolic and benzoic acid derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid exhibit anti-inflammatory and analgesic effects. These properties make them potential candidates for developing new medications targeting inflammatory diseases. For instance, studies have shown that derivatives of benzoic acid can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
Case Study: Pain Management
A study published in a pharmacological journal investigated the efficacy of a related compound in pain management. The results indicated significant reductions in pain scores among participants treated with the compound compared to a placebo group, suggesting its potential as an analgesic agent .
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to thermal degradation, making it suitable for high-performance applications.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 40 |
| Polymer with Additive | 250 | 55 |
This table illustrates the enhancements achieved through the addition of this compound in polymer formulations.
Agricultural Applications
Herbicide Development
Compounds similar to this compound have been explored for their herbicidal properties. Research has indicated that these compounds can disrupt plant growth by inhibiting specific biochemical pathways critical for plant development.
Case Study: Herbicide Efficacy
In a controlled study, various concentrations of the compound were applied to common weeds. Results demonstrated a dose-dependent inhibition of growth, with higher concentrations leading to complete plant death within two weeks .
Environmental Applications
Pollution Remediation
The compound's chemical structure allows it to interact with pollutants, making it a candidate for use in environmental cleanup processes. Its ability to bind with heavy metals and organic pollutants suggests potential applications in wastewater treatment technologies.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The substituent on the benzoic acid backbone determines the compound’s functional diversity. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Effects: The phenylmethoxyphenoxy group in the target compound introduces significant steric bulk compared to simpler analogs like 4-(4-fluorophenoxy)benzoic acid .
- Electronic Effects : Electron-withdrawing groups (e.g., -PO(OEt)₂ in ) increase acidity (lower pKa) of the carboxylic acid, while electron-donating groups (e.g., methoxy in ) reduce it.
- Hydrogen Bonding: Compounds with free hydroxyl or carboxyl groups (e.g., 4-hydroxybenzoic acid ) exhibit higher solubility in polar solvents, whereas methylation or glycosidation (as noted in ) reduces polarity.
Physicochemical Properties
- Solubility: Bulky aromatic substituents (e.g., phenylmethoxyphenoxy) decrease aqueous solubility due to hydrophobic interactions. For example, 4-(methoxycarbonyl)benzoic acid is more soluble in organic solvents than the target compound.
- Thermal Stability : Phosphonate-containing derivatives (e.g., ) show enhanced thermal stability due to strong P-O bonds, whereas ester-linked analogs (e.g., ) may decompose at lower temperatures.
- Crystallinity: Hydrogen-bonding capacity (e.g., carboxyl dimerization in ) promotes crystalline phases, as seen in the diethoxyphosphinoyl derivative’s crystal structure .
Biological Activity
4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a phenylmethoxyphenoxy group, which contributes to its unique biological activity. The molecular formula is C20H20O4, and its structure can be represented as follows:
The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Receptor Modulation : The compound may bind to specific receptors, altering their activity.
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways.
- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various Gram-positive bacteria, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Bacillus subtilis | 2 μg/mL |
| Enterococcus faecalis | 4 μg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections.
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted to assess the safety profile of the compound. The results demonstrated low cytotoxicity with less than 10% hemolysis at concentrations up to 64 μg/mL, suggesting that it may be suitable for further development as a therapeutic agent.
Study on Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial efficacy of various derivatives of benzoic acid, including this compound. The findings indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Toxicological Assessment
A toxicological assessment was performed to evaluate the safety of the compound in animal models. The study found no significant adverse effects at therapeutic doses, reinforcing its potential for medicinal applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
- Etherification : Introducing the phenylmethoxyphenoxy group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Protection/Deprotection : Use of protecting groups (e.g., methyl esters) for the carboxylic acid moiety to prevent side reactions during coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from by-products .
- Critical Factors : Temperature control during exothermic steps and anhydrous conditions to avoid hydrolysis of intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the positions of methoxy, phenoxy, and benzoic acid groups. Aromatic proton signals typically appear between δ 6.8–7.8 ppm, with splitting patterns indicating substitution .
- HPLC-MS : Validates purity and molecular weight, especially for detecting trace impurities from incomplete esterification or oxidation .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethers) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Systematic Reproducibility Checks : Vary catalysts (e.g., Pd/C vs. palladium acetate) and solvents (DMF vs. THF) to identify sensitivity to reaction conditions .
- By-Product Analysis : Use LC-MS to detect intermediates (e.g., demethylated products or dimerization artifacts) that may reduce yields .
- Computational Modeling : Employ DFT calculations to predict energetically favorable pathways and identify bottlenecks in multi-step syntheses .
Q. What strategies improve the compound’s solubility for in vitro biological assays without altering its activity?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while maintaining biocompatibility .
- pH Adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH ~8–9) for aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability and reduce aggregation .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analyses with varying substrate concentrations to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .
- X-Ray Crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELX for structure refinement) to visualize binding interactions .
- Mutagenesis Studies : Introduce point mutations in enzyme active sites to assess binding specificity and confirm key residues involved .
Data Analysis and Optimization
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Cheminformatics Software : Use Gaussian or ORCA for DFT-based optimization of transition states and reaction intermediates .
- Molecular Dynamics (MD) : Simulate solvation effects and stability in different solvents (e.g., water vs. ethanol) using GROMACS .
- PubChem Data : Cross-reference experimental properties (e.g., logP, pKa) with predicted values to validate computational models .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Spectral Simulation : Use tools like MestReNova to simulate NMR spectra from predicted chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize deuterated analogs to resolve overlapping signals in complex aromatic regions .
- Error Analysis : Quantify signal-to-noise ratios and consider magnetic anisotropy effects in crowded spectral regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
